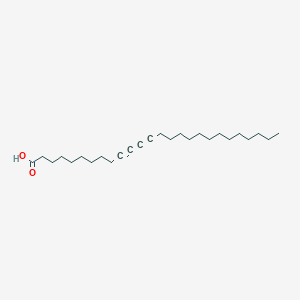
Hexacosa-10,12-diynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of two triple bonds at the 10th and 12th carbon positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoic acid can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the Cadiot-Chodkiewicz coupling reaction, which uses copper(I) iodide as a catalyst and amines as solvents . The reaction conditions typically include inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexacosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triple bonds into single bonds, yielding saturated fatty acids.
Substitution: The triple bonds can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific catalysts, solvents, and temperature controls to achieve the desired transformations.
Major Products
The major products formed from these reactions include epoxides, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexacosa-10,12-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a valuable tool for studying lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Wirkmechanismus
The mechanism of action of hexacosa-10,12-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows it to participate in unique chemical reactions, influencing biological processes such as enzyme activity and signal transduction. Its effects are mediated through the formation of reactive intermediates and the modulation of lipid bilayers in cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Hexacosa-10,12-diynoic acid can be compared with other diacetylenic fatty acids such as tricosa-10,12-diynoic acid and pentacosa-10,12-diynoic acid. These compounds share similar structural features but differ in chain length and specific chemical properties.
List of Similar Compounds
- Tricosa-10,12-diynoic acid
- Pentacosa-10,12-diynoic acid
- Crepenynic acid
- Stearolic acid
Eigenschaften
CAS-Nummer |
73510-21-1 |
|---|---|
Molekularformel |
C26H44O2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
hexacosa-10,12-diynoic acid |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3,(H,27,28) |
InChI-Schlüssel |
KIZOLVVQXZJIDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
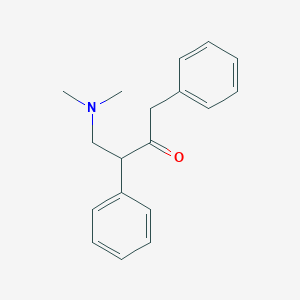
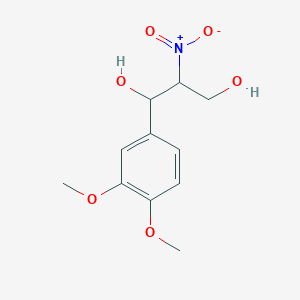
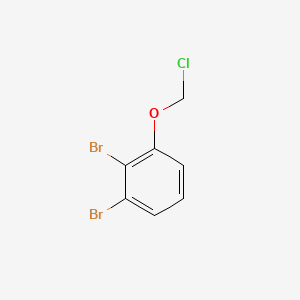
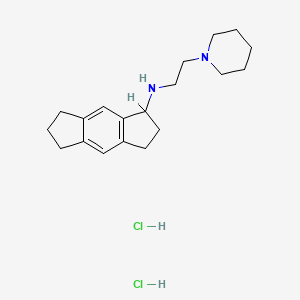
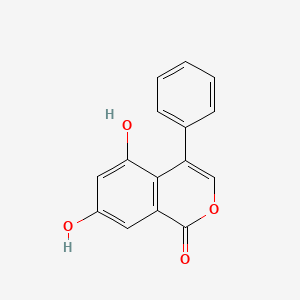
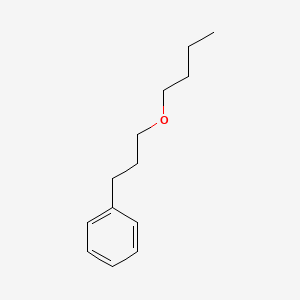

![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)

![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)

![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
